3-(4-bromophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4H-chromen-4-one
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Overview
Description
This compound is a derivative of cinnoline, a benzo[c]pyridazine nucleus . It is synthesized as a potential antifungal agent . The compound is obtained in good yield via a three-step protocol .
Synthesis Analysis
The synthesis of this compound involves intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) . The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .Molecular Structure Analysis
The structure of the compound was confirmed by elemental analyses, 1H-NMR, 13C-NMR, and ESI-HRMS spectral data . The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments .Chemical Reactions Analysis
The compound is obtained via a four-step protocol, shown in Scheme 1. The 1,2,4-triazole derivative is prepared in a very simple and efficient procedure .Physical and Chemical Properties Analysis
The compound is obtained in good yield by aminomethylation reaction of 4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with 4-(4-bromophenyl)piperazine and formaldehyde .Scientific Research Applications
Chromones and Biological Activities : Chromones (1-benzopyran-4-ones) are naturally occurring compounds with a broad spectrum of physiological activities, including anti-inflammatory, antidiabetic, antitumor, and anticancer effects. These activities are often attributed to their antioxidant properties, which can neutralize active oxygen species and interrupt free radical processes that lead to cellular damage and disease. The structural features important for radical scavenging activity in chromones include the double bond, a carbonyl group, and specific hydroxyl groups (Yadav et al., 2014).
Piperazine Derivatives and Therapeutic Use : Piperazine and its derivatives are prominent in the design of drugs due to their significant presence in various therapeutic agents, including antipsychotics, antidepressants, anticancer, and antiviral medications. The flexibility of the piperazine moiety allows for the generation of molecules with diverse pharmacological activities, impacted by slight modifications to the substitution pattern on the nucleus. This adaptability has led to piperazine-based molecules being a focal point in drug discovery, suggesting potential avenues for the exploration of the specific compound (Rathi et al., 2016).
Mechanism of Action
Target of Action
The compound “3-(4-Bromophenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-4-one” contains a piperazine ring, which is a common structural motif found in many biologically active compounds, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Therefore, it’s possible that this compound could interact with a variety of biological targets.
Mode of Action
Without specific studies on this compound, it’s difficult to determine its exact mode of action. Compounds containing a piperazine ring often modulate the pharmacokinetic properties of a drug substance .
Biochemical Pathways
Again, without specific information, it’s challenging to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been shown to affect a variety of disease states and biological processes .
Pharmacokinetics
The pharmacokinetic properties of a compound describe how it is absorbed, distributed, metabolized, and excreted by the body (ADME). Piperazine is known to positively modulate the pharmacokinetic properties of a drug substance .
Properties
IUPAC Name |
3-(4-bromophenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O4/c23-16-3-1-15(2-4-16)19-14-29-22-17(21(19)28)5-6-20(27)18(22)13-25-9-7-24(8-10-25)11-12-26/h1-6,14,26-27H,7-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMAOOVOHKCMBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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